molecular formula C18H16F3N3OS B11490832 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11490832
M. Wt: 379.4 g/mol
InChI Key: WQIPCVHHKZQLSN-UHFFFAOYSA-N
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Description

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a thiazole ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Urea Formation: The thiazole derivative is then reacted with phenyl isocyanate to form the urea linkage.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid for halogenation or nitration reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1-Phenyl-3-(3-trifluoromethylphenyl)urea: Lacks the thiazole ring but shares the urea and trifluoromethyl groups.

    5-Methyl-4,5-dihydro-1,3-thiazol-2-yl derivatives: Compounds with similar thiazole structures but different substituents.

Uniqueness: 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea is unique due to the combination of the thiazole ring, phenyl groups, and trifluoromethyl group, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C18H16F3N3OS

Molecular Weight

379.4 g/mol

IUPAC Name

1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C18H16F3N3OS/c1-12-11-22-17(26-12)24(15-8-3-2-4-9-15)16(25)23-14-7-5-6-13(10-14)18(19,20)21/h2-10,12H,11H2,1H3,(H,23,25)

InChI Key

WQIPCVHHKZQLSN-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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